5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid
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Overview
Description
5-Acetyl-5-azaspiro[24]heptane-1-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functional group modifications. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. Subsequent acetylation and carboxylation steps are carried out to introduce the acetyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
- 5-[(benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid
- (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid is unique due to its specific functional groups and spirocyclic structure. This uniqueness allows for distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-acetyl-5-azaspiro[2.4]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-3-2-9(5-10)4-7(9)8(12)13/h7H,2-5H2,1H3,(H,12,13) |
InChI Key |
GRBPLLBHRQNACM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CC2C(=O)O |
Origin of Product |
United States |
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